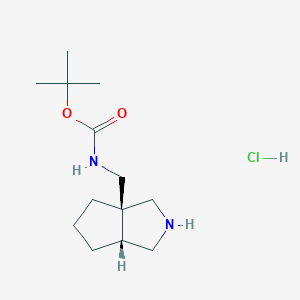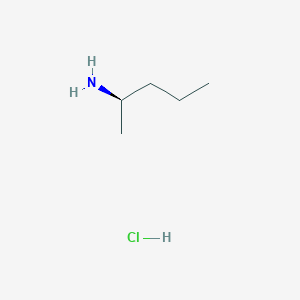
Schembl22389973
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schembl22389973 is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. It is a synthetic compound that is primarily used as a tool for studying various biochemical and physiological processes in the body. In
Mechanism of Action
The mechanism of action of Schembl22389973 is not fully understood. However, it is believed to work by binding to specific proteins in the body and altering their activity. This can lead to changes in various biochemical and physiological processes, which can be studied to gain a better understanding of how these processes work.
Biochemical and Physiological Effects:
Schembl22389973 has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to alter the activity of certain enzymes, which can lead to changes in the metabolism of various compounds in the body. It has also been shown to affect the function of certain proteins, which can lead to changes in cell signaling pathways and other important cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Schembl22389973 in lab experiments is that it is a highly specific tool. It can be used to target specific proteins or enzymes in the body, which can help researchers gain a better understanding of how these molecules function. Additionally, it is a synthetic compound, which means that it can be produced in large quantities and is relatively easy to work with.
However, there are also some limitations to using Schembl22389973 in lab experiments. For example, it can be difficult to determine the optimal concentration of the compound to use, as too much or too little can lead to inaccurate results. It can also be difficult to interpret the results of experiments involving Schembl22389973, as its mechanism of action is not fully understood.
Future Directions
There are many potential future directions for research involving Schembl22389973. One area of interest is exploring its potential therapeutic applications. For example, it may be possible to use Schembl22389973 to develop new drugs that target specific proteins or enzymes in the body. Additionally, further research is needed to fully understand the mechanism of action of Schembl22389973 and how it interacts with various molecules in the body. This could lead to new insights into the functioning of the body and the development of new treatments for various diseases and conditions.
Synthesis Methods
Schembl22389973 is a synthetic compound that is typically synthesized using a multistep process. The first step involves the synthesis of a key intermediate compound, which is then further modified to produce the final product. The synthesis process involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
Scientific Research Applications
Schembl22389973 has a wide range of applications in scientific research. It is primarily used as a tool for studying various biochemical and physiological processes in the body. Specifically, it has been used to study the function of certain enzymes, as well as the mechanisms of action of various drugs and other compounds. It has also been used to investigate the role of certain proteins in the body and to explore the potential therapeutic applications of these proteins.
properties
IUPAC Name |
tert-butyl N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H/t10-,13+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPSWYTPLDMRH-SMDQHNSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]12CCC[C@H]1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2831205.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2831207.png)
![N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2831208.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2831213.png)

![5-benzyl-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2831217.png)
![8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione](/img/structure/B2831218.png)





![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(morpholino)methanone](/img/structure/B2831227.png)